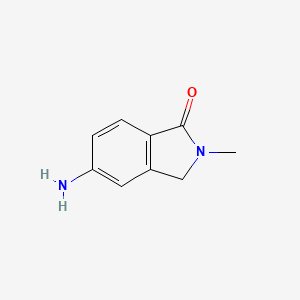

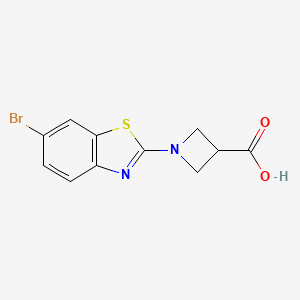

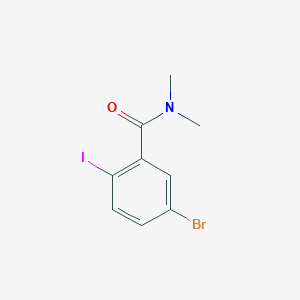

![molecular formula C8H10N2O B1523353 3,4-二氢-1H-吡啶并[1,2-a]嘧啶-6(2H)-酮 CAS No. 1000981-74-7](/img/structure/B1523353.png)

3,4-二氢-1H-吡啶并[1,2-a]嘧啶-6(2H)-酮

描述

“3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one” is a type of bicyclic compound with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . It is a part of the pyrimidopyrimidines or tetra-azanaphthalenes family .

Synthesis Analysis

A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives has been developed . This process starts from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .Molecular Structure Analysis

The molecules of the free base are in 1H-tautomeric form . N (1)-H…N (11) hydrogen bonds join molecules of the free base into dimers, which enable tautomeric rearrangement .Chemical Reactions Analysis

The chemistry of pyrimidopyrimidines has been studied extensively . The main sections include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .科学研究应用

癌症研究:CDK2抑制剂

吡啶并[1,2-a]嘧啶-6(2H)-酮衍生物的一种很有前途的应用是作为CDK2抑制剂 。CDK2(细胞周期蛋白依赖性激酶2)是一种重要的蛋白质,它调节细胞周期的进程。抑制CDK2可以阻止癌细胞的增殖,使其成为抗癌药物的宝贵靶点。具有吡啶并[1,2-a]嘧啶-6(2H)-酮骨架的化合物对CDK2表现出显著的抑制活性,有可能发展成为新型癌症疗法 .

绿色化学:无溶剂合成

与3,4-二氢-1H-吡啶并[1,2-a]嘧啶-6(2H)-酮结构相关的3,4-二氢嘧啶-2(1H)-酮/硫酮的合成可以使用双螺杆挤出机 。这种方法的特点是无溶剂和无催化剂,符合绿色化学的原则。它提供了一种更可持续和环保的化学合成方法,该方法可扩展且可以作为连续过程执行 .

药物设计:抗肿瘤活性

吡啶并[1,2-a]嘧啶-6(2H)-酮衍生物因其抗肿瘤活性而受到研究。通过引入作为药效团的各种官能团,研究人员可以增强化合物抑制肿瘤细胞生长的能力。一些衍生物对癌细胞系表现出良好的活性,表明它们有潜力成为新型抗癌药物 .

分子建模

吡啶并[1,2-a]嘧啶-6(2H)-酮骨架也用于分子建模研究,以了解它与生物靶标的相互作用 。分子对接模拟可以揭示这些化合物如何与CDK2等酶的活性位点相结合,从而深入了解它们的行动机制,并指导进一步的药物设计工作 .

药代动力学和ADMET研究

计算机ADMET(吸收、分布、代谢、排泄和毒性)研究对于预测新药的药代动力学性质至关重要。基于吡啶并[1,2-a]嘧啶-6(2H)-酮结构的化合物已接受这些研究,以评估其作为候选药物的适用性,其中一些表现出良好的特性 .

细胞周期和凋亡研究

研究吡啶并[1,2-a]嘧啶-6(2H)-酮衍生物对细胞周期进程和凋亡诱导的影响是另一个重要的应用。这些化合物可以诱导细胞周期阶段的改变,并在癌细胞中促进凋亡,这对抗癌药物来说是理想的效果 .

作用机制

Target of Action

The primary target of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . As a result, cell proliferation is halted, which is particularly beneficial in the context of cancer treatment .

Biochemical Pathways

The inhibition of CDK2 affects several biochemical pathways. CDK2 is responsible for the phosphorylation of key components for cell proliferation . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the action of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one is a significant alteration in cell cycle progression, in addition to apoptosis induction within cells . This leads to the inhibition of cell proliferation, particularly in cancer cells .

未来方向

The chemistry of pyrimidopyrimidines, including “3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one”, has been studied extensively . This research will help scientists in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

生化分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-4-1-3-7-9-5-2-6-10(7)8/h1,3-4,9H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRXXOKSUGGUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703442 | |

| Record name | 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000981-74-7 | |

| Record name | 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

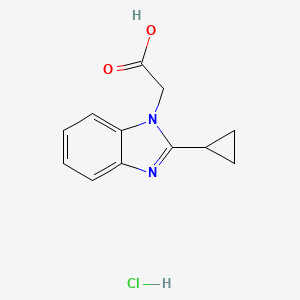

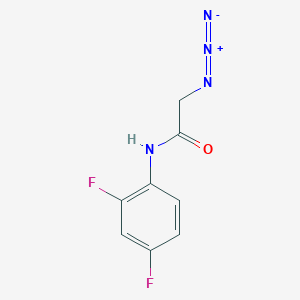

![[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate](/img/structure/B1523270.png)

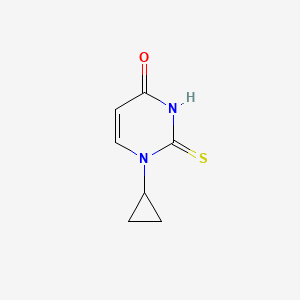

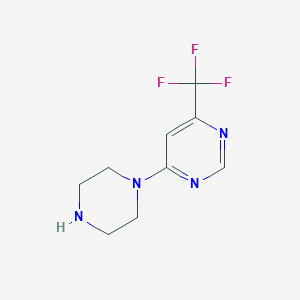

![{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1523274.png)

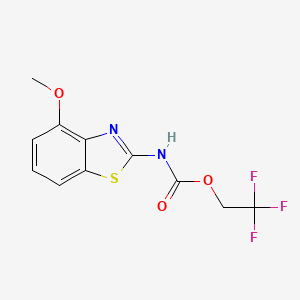

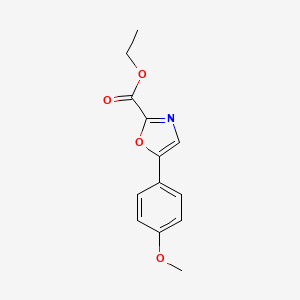

![4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline](/img/structure/B1523278.png)

![5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1523280.png)

![[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1523291.png)